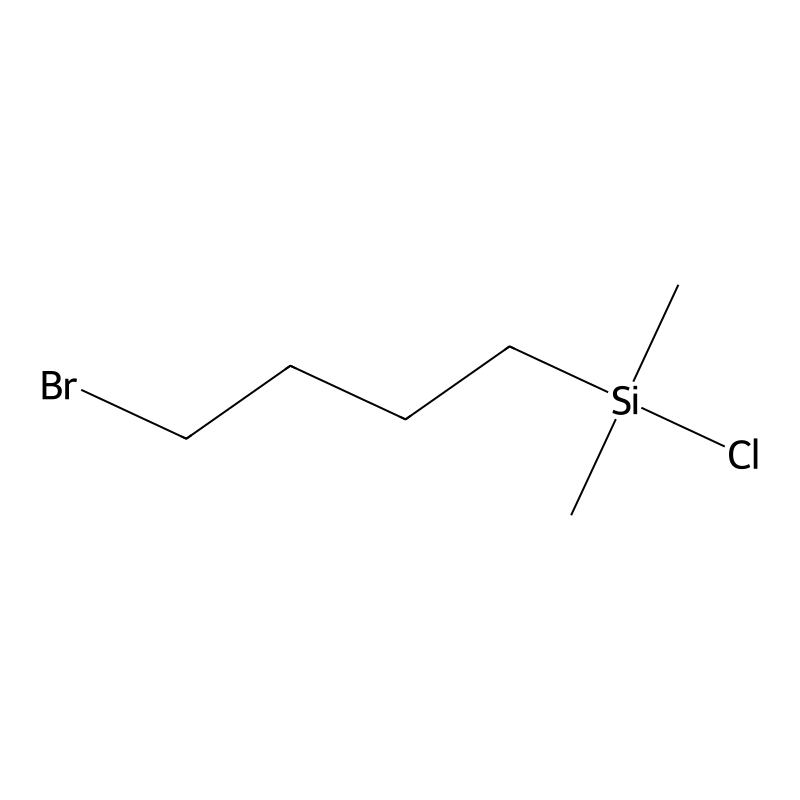

4-Bromobutyldimethylchlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Polymers

Field: Biomedical Engineering

Methods: The synthesis and application of biomedical polymers involve complex chemical processes.

Results: The development of biomedical polymers has led to significant advances in various biomedical fields.

Silica-Based Nanoparticles

Field: Nanotechnology

Application: Silica-based nanoparticles have a wide range of applications in various fields.

Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)

Field: Materials Science

Application: These compounds can be used in the production of coatings, adhesives, sealants, and elastomers.

Results: The development of these materials has led to significant advances in various industries.

Catalytic Applications in Alkene Metathesis

Synthesis of Organic Nonlinear Optical Material

Field: Material Science

Application: The organic nonlinear optical material of 4-bromo-4’chloro benzylidene aniline (BCBA) was synthesized.

Methods: The synthesis of BCBA involves complex chemical processes.

Emerging Applications of Acylsilanes

4-Bromobutyldimethylchlorosilane is an organosilicon compound characterized by its silane functional group and a bromobutyl substituent. Its chemical formula is CHBrClSi, indicating the presence of carbon, hydrogen, bromine, chlorine, and silicon atoms. The compound features a butyl group attached to a silicon atom, which is further substituted with two methyl groups and a chlorine atom. This unique structure provides it with distinctive chemical properties and reactivity.

4-Bromobutyldimethylchlorosilane is typically a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but exhibits limited solubility in water. The presence of both halogen and silane functionalities makes it an interesting candidate for various

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various substituted silanes.

- Hydrolysis: In the presence of water, 4-Bromobutyldimethylchlorosilane can hydrolyze to form silanol compounds and hydrochloric acid. This reaction is significant for modifying surfaces or creating silica-based materials.

- Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds with other organic molecules.

- Condensation Reactions: The compound can react with other silanes or silanol compounds to form siloxane linkages, contributing to the synthesis of silicone polymers.

The synthesis of 4-Bromobutyldimethylchlorosilane typically involves several steps:

- Preparation of Bromobutylsilane: The initial step may involve the reaction between butyl lithium and chlorosilane to create a bromobutylsilane intermediate.

- Halogen Exchange: This intermediate can then undergo halogen exchange reactions where chlorine is replaced by bromine, yielding 4-Bromobutyldimethylchlorosilane.

- Direct Synthesis: Alternatively, direct synthesis from dimethylchlorosilane and 1-bromobutane can be performed under controlled conditions using catalysts or specific solvents to facilitate the reaction.

4-Bromobutyldimethylchlorosilane finds applications in various fields:

- Surface Modification: It is used for modifying surfaces of materials such as glass, metals, and polymers to enhance their hydrophobicity or adhesion properties.

- Synthesis of Silica-Based Materials: The compound serves as a precursor in the production of silica nanoparticles and other silica-based composites used in electronics and optics.

- Organic Synthesis: It acts as a reagent in organic synthesis for constructing complex molecules through nucleophilic substitution reactions.

- Adhesives and Sealants: Its unique properties make it suitable for use in adhesives and sealants that require strong bonding capabilities.

Interaction studies involving 4-Bromobutyldimethylchlorosilane primarily focus on its reactivity with various nucleophiles and its role in forming siloxane networks. Research indicates that its interactions can lead to enhanced material properties when used in composites or coatings. Additionally, studies on its hydrolysis products reveal potential applications in drug delivery systems where controlled release mechanisms are required.

Several compounds share structural similarities with 4-Bromobutyldimethylchlorosilane. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dimethyldichlorosilane | CHClSi | Used as a precursor for silicone polymers; less reactive than 4-Bromobutyldimethylchlorosilane |

| Trimethylchlorosilane | CHClSi | Commonly used in surface modification; lacks bromine functionality |

| Butyldimethylsilyl chloride | CHClSi | Similar structure but without bromine; used in organic synthesis |

| 3-Bromopropyltrimethoxysilane | CHBrOSi | Utilized for surface functionalization; different alkyl chain length |

Uniqueness of 4-Bromobutyldimethylchlorosilane

The uniqueness of 4-Bromobutyldimethylchlorosilane lies in its combination of both bromine and chlorine substituents on a silicon atom, providing it with distinctive reactivity patterns that are not present in similar compounds. Its ability to participate in diverse